2-(piridin-3-il)piridin-3-amina

Descripción general

Descripción

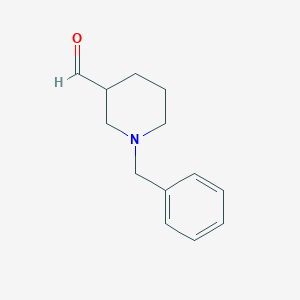

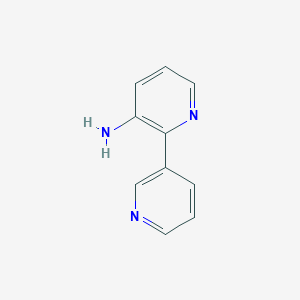

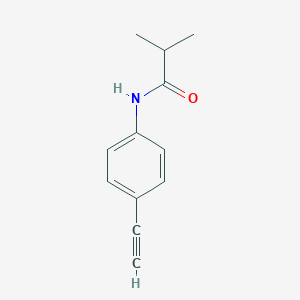

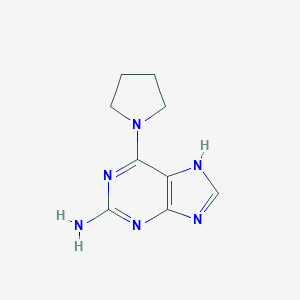

2-(Pyridin-3-yl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of two pyridine rings connected by an amine group at the 3-position of each ring

Aplicaciones Científicas De Investigación

2-(Pyridin-3-yl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.

Materials Science: It is employed in the design and synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mecanismo De Acción

Target of Action

The primary target of 2-(Pyridin-3-yl)pyridin-3-amine is the Candida spp. , including several multidrug-resistant Candida spp . This compound has shown excellent antifungal activity against these fungal pathogens .

Mode of Action

2-(Pyridin-3-yl)pyridin-3-amine, also referred to as Probe II, interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . This is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway, which is crucial for the survival and growth of fungi . By inhibiting the enzyme CYP51, 2-(Pyridin-3-yl)pyridin-3-amine disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that can result in fungal cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of 2-(Pyridin-3-yl)pyridin-3-amine have been analyzed in silico . The ADMET analysis suggests that the compound could be moderately toxic to humans, although in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The compound exhibits potent activity against Candida spp., with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp . The compound completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Análisis Bioquímico

Biochemical Properties

It is known that aromatic amines like 2-(Pyridin-3-yl)pyridin-3-amine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

Similar compounds have been shown to possess cytotoxic activity against certain cancer cell lines . For instance, some pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were found to have more cytotoxic activity than the reference drug imatinib .

Molecular Mechanism

The molecular mechanism of action of 2-(Pyridin-3-yl)pyridin-3-amine is not well-established. It is known that aromatic amines can participate in various chemical reactions, including C–C bond cleavage promoted by I2 and TBHP . This suggests that 2-(Pyridin-3-yl)pyridin-3-amine could potentially interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature , suggesting that it could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that aromatic amines can undergo various metabolic transformations, suggesting that 2-(Pyridin-3-yl)pyridin-3-amine could potentially interact with various enzymes or cofactors in metabolic pathways .

Transport and Distribution

Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells .

Subcellular Localization

Given its lipophilic nature , it could potentially localize to lipid-rich areas of the cell, such as the cell membrane or certain organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 3-aminopyridine attacks the bromine-substituted pyridine ring, resulting in the formation of the desired product .

Another method involves the use of transition metal catalysts, such as palladium, to facilitate the coupling of 3-aminopyridine with 3-bromopyridine. This method often employs ligands and bases to enhance the reaction efficiency and selectivity .

Industrial Production Methods

Industrial production of 2-(Pyridin-3-yl)pyridin-3-amine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), solvents (e.g., toluene, ethanol).

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.

3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds are structurally related and have been studied for their pharmacological properties.

Uniqueness

2-(Pyridin-3-yl)pyridin-3-amine is unique due to its specific arrangement of two pyridine rings connected by an amine group. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with diverse applications in chemistry, biology, and industry.

Propiedades

IUPAC Name |

2-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXNFVKMCMRREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid](/img/structure/B178008.png)